

(R)-Elsubrutinib: A Technical Guide to its Target Profile and Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

(R)-Elsubrutinib (also known as ABBV-105) is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). As a key mediator in multiple immune cell signaling pathways, BTK is a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the target profile and kinase selectivity of **(R)-Elsubrutinib**, incorporating detailed experimental methodologies and visual representations of its mechanism of action.

Core Target Profile

(R)-Elsubrutinib is a covalent inhibitor that irreversibly binds to BTK.[1][2][3][4] The primary mechanism of action involves the formation of a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP binding site of BTK.[3][5] This irreversible binding effectively blocks the enzymatic activity of BTK.[2][3]

The potency of **(R)-Elsubrutinib** against the catalytic domain of BTK has been determined to have a half-maximal inhibitory concentration (IC50) of 0.18 μ M.[1][3][4] The critical role of the covalent interaction with Cys481 is highlighted by the significantly reduced potency against a mutant form of BTK where Cys481 is substituted with serine (BTK C481S), with the IC50 increasing to 2.6 μ M.[3][5]

Kinase Selectivity Profile



A critical attribute of any kinase inhibitor is its selectivity, as off-target activity can lead to undesirable side effects. **(R)-Elsubrutinib** has demonstrated a high degree of selectivity for BTK.

Kinome-wide Selectivity

In a comprehensive kinase panel screen, **(R)-Elsubrutinib** was evaluated for its activity against 456 kinases.[5] At a concentration of 0.015 μ M, which is sufficient to achieve 80% inhibition of BTK, **(R)-Elsubrutinib** showed significant inhibition only on BTK, indicating a superior kinome selectivity.[1][5]

Selectivity Against Cysteine-Containing Kinases

Given its covalent mechanism of action targeting a cysteine residue, the selectivity of **(R)**-**Elsubrutinib** was further assessed against other kinases that also possess a cysteine at a homologous position to Cys481 in BTK. The selectivity ratios, which represent the ratio of the IC50 for the off-target kinase to the IC50 for BTK, are summarized in the table below.[5]

Kinase	Selectivity Ratio (IC50 Off-target / IC50 BTK)
ITK	>280
ETK/BMX	>280
TEC	>280
TXK	>280
BLK	111
JAK3	89
EGFR	61
ERBB2	50
ERBB4	44
вмх	33



These data demonstrate that **(R)-Elsubrutinib** possesses favorable selectivity against other cysteine-containing kinases, including other members of the TEC kinase family.[5]

Cellular Activity and Signaling Pathways

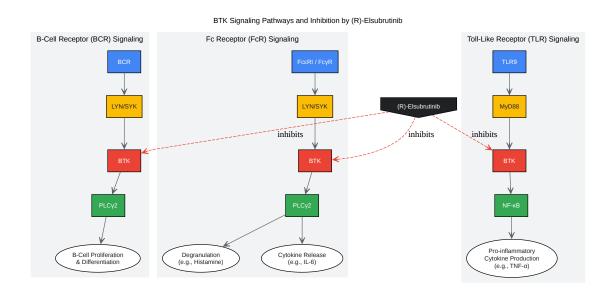
(R)-Elsubrutinib effectively inhibits cellular functions that are dependent on BTK signaling. This includes signaling pathways downstream of the B-cell receptor (BCR), Fc receptors (FcyR and FcɛR), and Toll-like receptor 9 (TLR-9).[1][4]

The inhibitory effects of **(R)-Elsubrutinib** on these pathways lead to the modulation of various immune cell functions, including:

- Inhibition of IgM-mediated B-cell proliferation.[3]
- Inhibition of histamine release from IgE-stimulated basophils.[3]
- Inhibition of IL-6 release from IgG-stimulated monocytes.[3]
- Inhibition of TNF-α release from CpG-DNA stimulated peripheral blood mononuclear cells (PBMCs).[3]

The following diagram illustrates the central role of BTK in these signaling pathways and the point of intervention for **(R)-Elsubrutinib**.





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Caption: BTK's role in immune cell signaling and its inhibition by (R)-Elsubrutinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize **(R)**-



Elsubrutinib.

BTK Enzymatic Assay (IC50 Determination)

The potency of **(R)-Elsubrutinib** against the BTK catalytic domain was determined using a time-dependent enzymatic assay.

- Enzyme: Recombinant human BTK catalytic domain.
- Substrate: A suitable peptide or protein substrate for BTK.
- ATP Concentration: Typically at or near the Km for ATP.
- Procedure:
 - **(R)-Elsubrutinib** is serially diluted to a range of concentrations.
 - The inhibitor is pre-incubated with the BTK enzyme for a defined period (e.g., 60 minutes)
 to allow for covalent bond formation.
 - The enzymatic reaction is initiated by the addition of the substrate and ATP.
 - The reaction is allowed to proceed for a specified time.
 - The reaction is stopped, and the amount of product formed is quantified. This can be done
 using various methods, such as measuring the incorporation of radiolabeled phosphate
 (e.g., ³²P or ³³P) from ATP into the substrate or using fluorescence-based readouts.
 - The percentage of inhibition at each concentration of (R)-Elsubrutinib is calculated relative to a vehicle control (e.g., DMSO).
 - The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Kinase Selectivity Profiling (KINOMEscan®)

The selectivity of **(R)-Elsubrutinib** was assessed using the KINOMEscan® platform, which is a competition binding assay.



- Platform: DiscoverX KINOMEscan®.
- Principle: The assay measures the ability of a test compound to compete with an
 immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The
 amount of kinase captured by the immobilized ligand is quantified using quantitative PCR
 (qPCR) of the DNA tag.
- Procedure:
 - (R)-Elsubrutinib is tested at a fixed concentration (e.g., 0.015 μM).
 - The compound is incubated with a panel of 456 kinases, each tagged with a unique DNA identifier.
 - The kinase-compound mixture is then applied to a solid support matrix functionalized with an immobilized broad-spectrum kinase inhibitor.
 - Kinases that are not bound to (R)-Elsubrutinib will bind to the immobilized inhibitor and be retained on the support, while kinases bound to the test compound will be washed away.
 - The amount of each kinase remaining on the solid support is quantified by qPCR.
 - The results are typically expressed as a percentage of the vehicle control, with lower values indicating stronger binding of the test compound to the kinase.

Cellular Assays

The functional effects of **(R)-Elsubrutinib** were evaluated in various cell-based assays that are dependent on BTK signaling.

- Cells: Isolated primary B-cells or a suitable B-cell line.
- Stimulus: Anti-IgM antibody to cross-link the B-cell receptor.
- Procedure:
 - Cells are pre-incubated with varying concentrations of (R)-Elsubrutinib.

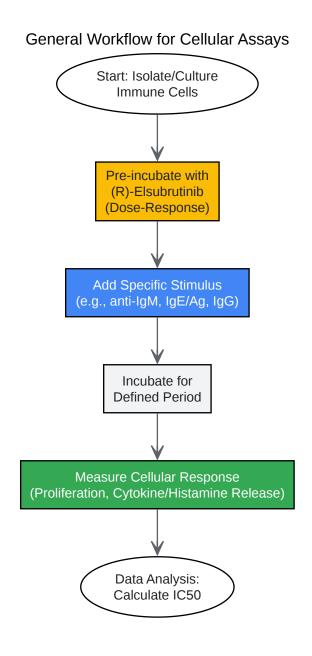


- The cells are then stimulated with anti-IgM.
- Cell proliferation is assessed after a suitable incubation period (e.g., 48-72 hours) using methods such as the incorporation of tritiated thymidine ([³H]-thymidine) or a colorimetric assay (e.g., MTS or WST-1).
- The IC50 for the inhibition of proliferation is calculated.
- For FcεRI (Basophils):
 - Cells: Primary human basophils or a basophilic cell line (e.g., RBL-2H3).
 - Stimulus: IgE sensitization followed by antigen challenge.
 - Readout: Measurement of histamine release (e.g., via ELISA).
- For FcyR (Monocytes):
 - Cells: Primary human monocytes or a monocytic cell line (e.g., THP-1).
 - Stimulus: Immune complexes (e.g., aggregated IgG).
 - Readout: Measurement of cytokine release, such as IL-6 (e.g., via ELISA).

The general procedure for these assays involves pre-incubation with **(R)-Elsubrutinib**, followed by stimulation and subsequent measurement of the specific cellular response.

The following diagram outlines a general workflow for these cellular assays.





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Caption: A generalized workflow for cell-based functional assays.

Clinical Development Context

(R)-Elsubrutinib has been investigated in clinical trials for autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis, often in combination with other



immunomodulatory agents like the JAK inhibitor upadacitinib.[5][6][7][8][9][10] The rationale for this combination therapy is to target multiple, non-overlapping signaling pathways involved in the pathogenesis of these complex diseases.[11]

Conclusion

(R)-Elsubrutinib is a highly potent and selective irreversible inhibitor of BTK. Its favorable kinase selectivity profile, coupled with its demonstrated ability to potently inhibit key BTK-dependent cellular signaling pathways, underscores its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune disorders. The detailed experimental methodologies provided herein offer a basis for further research and a deeper understanding of its pharmacological properties.

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